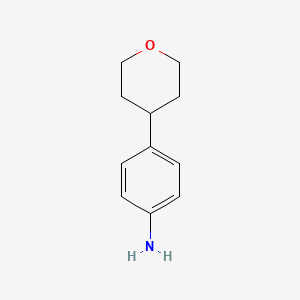

4-(Oxan-4-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKIQSVHYPMNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606139 | |

| Record name | 4-(Oxan-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62071-40-3 | |

| Record name | 4-(Oxan-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Oxan-4-yl)aniline

An important note on nomenclature: The initial request specified "4-(Oxan-4-yl)aniline." However, comprehensive database searches indicate that the well-documented compound with a similar structure is 3-(Oxan-4-yl)aniline , corresponding to CAS number 1202006-13-0. This guide will focus on the available data for 3-(Oxan-4-yl)aniline, while acknowledging the potential for other isomers.

This technical guide provides a detailed overview of the known physical and chemical properties of 3-(Oxan-4-yl)aniline. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's characteristics. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines reported data with predicted values and standardized experimental protocols.

Chemical Identity and Structure

3-(Oxan-4-yl)aniline is an organic compound featuring a tetrahydropyran (oxane) ring attached to an aniline moiety at the meta position. The aniline scaffold is a prevalent pharmacophore in medicinal chemistry, and the incorporation of an oxane ring can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3-(Oxan-4-yl)aniline[1] |

| CAS Number | 1202006-13-0[1] |

| Molecular Formula | C₁₁H₁₅NO[1] |

| Molecular Weight | 177.25 g/mol [1] |

| Appearance | Powder[1] |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | As a solid organic compound, a sharp melting point is expected for a pure sample. |

| Boiling Point | Data not available | Expected to be above 200°C at atmospheric pressure. |

| Solubility | Data not available | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. |

| pKa (predicted) | ~4.5 | Estimated based on the basicity of the aniline nitrogen. The electron-donating nature of the oxane ring may slightly increase basicity compared to aniline. |

| LogP (predicted) | 1.6 | Indicates moderate lipophilicity. |

Spectroscopic Data

Detailed experimental spectra for 3-(Oxan-4-yl)aniline are not widely published. The following descriptions are based on the expected spectroscopic characteristics of its constituent functional groups.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the oxane ring. The aromatic protons will likely appear in the range of 6.5-7.5 ppm. The protons on the oxane ring will be in the upfield region, typically between 1.5 and 4.0 ppm. The chemical shifts and coupling patterns will be indicative of the 1,3-substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven unique carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (110-150 ppm), while the aliphatic carbons of the oxane ring will be found in the upfield region (20-70 ppm).

3.2. Infrared (IR) Spectroscopy

The IR spectrum of 3-(Oxan-4-yl)aniline is expected to exhibit characteristic absorption bands for its functional groups:

-

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks below 3000 cm⁻¹.

-

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O stretching (ether): A strong band in the 1050-1150 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z = 177. Subsequent fragmentation may involve the loss of fragments from the oxane ring or cleavage of the C-C bond connecting the two rings.

Experimental Protocols

The following are generalized experimental protocols for determining the key physical properties of a solid organic compound like 3-(Oxan-4-yl)aniline.

4.1. Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the dry, powdered 3-(Oxan-4-yl)aniline is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A narrow melting range (0.5-2°C) is indicative of a pure compound.

4.2. Boiling Point Determination (Micro Method)

As 3-(Oxan-4-yl)aniline is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition.

-

Sample Preparation: A small amount of the compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

Heating: The apparatus is heated slowly and uniformly.

-

Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that pressure.

4.3. Solubility Determination

-

Procedure: A small, measured amount of 3-(Oxan-4-yl)aniline (e.g., 10 mg) is added to a test tube containing a measured volume of a solvent (e.g., 1 mL).

-

Observation: The mixture is agitated at a constant temperature, and the solubility is observed visually. This can be done with a range of solvents, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane, to establish a solubility profile.

Synthesis and Reactivity

A plausible synthetic route to 3-(Oxan-4-yl)aniline could involve a Suzuki coupling reaction between 3-aminophenylboronic acid and 4-iodotetrahydropyran, or a similar cross-coupling strategy. The aniline moiety can undergo typical reactions such as N-alkylation, N-acylation, and electrophilic aromatic substitution.

Caption: A simplified diagram showing the mechanism of an aniline-based kinase inhibitor in blocking a cell signaling pathway.

Safety and Handling

Based on the available safety data for 3-(Oxan-4-yl)aniline, the following hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes only. The information provided is based on available data, which may be limited. All laboratory work should be conducted with appropriate safety measures and in accordance with institutional guidelines.

References

4-(Oxan-4-yl)aniline: A Technical Guide for Drug Discovery Professionals

An In-depth Overview of the Core Structure, Properties, and Synthetic Methodologies

This technical guide provides a comprehensive overview of 4-(Oxan-4-yl)aniline, a heterocyclic compound of increasing interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, and relevant experimental protocols. While specific experimental data for this precise isomer is limited in public literature, this guide furnishes predicted data and standardized methodologies based on established chemical principles and data from closely related analogues.

Core Concepts: Molecular Structure and Identification

This compound, also known as 4-(tetrahydro-2H-pyran-4-yl)aniline, features a saturated six-membered oxane (tetrahydropyran) ring connected at its 4-position to the 4-position of an aniline ring via a direct carbon-carbon bond. The aniline moiety is a well-established pharmacophore, while the oxane ring is often incorporated into drug candidates to enhance physicochemical properties.

The IUPAC name for this compound is This compound . While a specific CAS Registry Number for this isomer is not consistently cited in major databases, its isomers such as 3-(oxan-4-yl)aniline (CAS: 1202006-13-0) and 4-(oxan-2-yl)aniline are documented.[1][2] Researchers are advised to verify the CAS number upon synthesis and characterization.

Molecular Structure:

Physicochemical and Spectroscopic Data

Quantitative experimental data for this compound is not widely available. The following tables summarize calculated properties and provide a template for organizing experimental data upon determination.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | - |

| Molecular Weight | 177.25 g/mol | [1] |

| IUPAC Name | This compound | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Calculated LogP | ~1.6 | [3] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic Protons: Two doublets in the δ 6.5-7.5 ppm range. Amine Protons: Broad singlet, variable chemical shift. Oxane Protons: Multiplets in the δ 1.5-4.0 ppm range. |

| ¹³C NMR | Aromatic Carbons: Signals in the δ 110-150 ppm range. Oxane Carbons: Signals in the δ 25-70 ppm range. |

| IR Spectroscopy | N-H Stretch: 3300-3500 cm⁻¹ (doublet). C-O Stretch: 1050-1150 cm⁻¹ (strong). Aromatic C-H Stretch: ~3000-3100 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 177.1154 (calculated). |

Rationale in Drug Discovery

The this compound scaffold is a valuable building block in drug design for several reasons. The aniline portion is a common feature in many kinase inhibitors, where it can act as a crucial hydrogen bond donor and acceptor in the ATP-binding pocket of enzymes.[4]

The introduction of the oxane (tetrahydropyran) moiety serves multiple purposes:

-

Improved Solubility : The oxygen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility.

-

Metabolic Stability : The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to aliphatic chains.

-

Modulation of Lipophilicity : The oxane group helps to fine-tune the lipophilicity (LogP) of a molecule, a critical parameter for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Vectorial Exit : The polar nature of the ether linkage can provide a "hydrophilic exit" vector from a protein's binding pocket, which can influence selectivity and potency.

However, it is important to note that the aniline motif itself can be a "structural alert". It is susceptible to metabolic oxidation by Cytochrome P450 enzymes, which can form reactive quinone-imine metabolites leading to potential toxicity.[5] Therefore, careful bioisosteric replacement or molecular modification may be necessary during lead optimization.[5][6]

Caption: Rationale for using the this compound scaffold in drug discovery.

Experimental Protocols

Proposed Synthesis: Suzuki Coupling

A plausible route for the synthesis of this compound is a palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of a boronic acid or ester derivative with an aryl halide.

Materials:

-

4-Bromo-N-(tert-butoxycarbonyl)aniline

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane

-

Palladium(II) acetate (Pd(OAc)₂) or Pd(dppf)Cl₂

-

Suitable phosphine ligand (e.g., SPhos)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and water (solvent mixture)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup : To a reaction vessel, add 4-Bromo-N-(tert-butoxycarbonyl)aniline (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxane (1.2 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq).

-

Base and Solvent Addition : Add potassium carbonate (2.0 eq) followed by a mixture of 1,4-dioxane and water (typically 4:1).

-

Degassing : Degas the mixture by bubbling argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction : Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product (Boc-protected aniline) by flash column chromatography on silica gel.

-

Deprotection : Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane) and treat with an acid (e.g., trifluoroacetic acid) to remove the Boc protecting group, yielding the final product, this compound.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose : To elucidate the carbon-hydrogen framework of the molecule and confirm its structure.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

-

Data Acquisition : Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals unambiguously.

Infrared (IR) Spectroscopy:

-

Purpose : To identify the functional groups present in the molecule.

-

Sample Preparation : If the sample is solid, place a small amount directly onto an Attenuated Total Reflectance (ATR) crystal.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. Key absorptions to note are the N-H stretches of the primary amine and the C-O stretch of the ether in the oxane ring.

Mass Spectrometry (MS):

-

Purpose : To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Instrumentation : High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Acquisition : Acquire a spectrum to identify the molecular ion peak [M+H]⁺ and compare the exact mass to the calculated value for C₁₁H₁₅NO.

References

- 1. americanelements.com [americanelements.com]

- 2. 4-(Oxan-2-yl)aniline | C11H15NO | CID 105437007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(3-Tetrahydropyranyl)aniline | C11H15NO | CID 66521229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cresset-group.com [cresset-group.com]

An In-Depth Technical Guide to 4-(Oxan-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-(oxan-4-yl)aniline. This molecule, incorporating a saturated tetrahydropyran ring directly attached to an aniline moiety, is of increasing interest in medicinal chemistry due to the favorable physicochemical and pharmacokinetic properties often associated with the oxane scaffold.

Chemical Identity and Nomenclature

The nomenclature of chemical compounds is critical for unambiguous identification in research and development.

IUPAC Name: this compound

Synonyms:

-

4-(Tetrahydro-2H-pyran-4-yl)aniline

-

4-(Tetrahydropyran-4-yl)aniline

-

Benzenamine, 4-(tetrahydro-2H-pyran-4-yl)-

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not extensively reported in public literature, the following table summarizes key computed and available data for this compound. It is important to note that some values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | - |

| Molecular Weight | 177.24 g/mol | - |

| CAS Number | 62071-40-3 | Finetech Industry Ltd |

| Appearance | Solid (Predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Sparingly soluble in water (Predicted) | - |

| logP (octanol-water) | 1.8 (Predicted) | - |

| ¹H-NMR Spectroscopy | Predicted | - |

| ¹³C-NMR Spectroscopy | Predicted | - |

| Infrared Spectroscopy | Predicted | - |

| Mass Spectrometry | m/z = 178.1226 [M+H]⁺ (Predicted) | - |

Experimental Protocols

The synthesis of this compound can be achieved through modern cross-coupling methodologies. Below are two detailed, plausible synthetic routes based on well-established reactions for the formation of C-N and C-C bonds.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 4-bromoaniline and a suitable tetrahydropyran boronic acid derivative.

Reaction Scheme:

Materials:

-

4-Bromoaniline

-

Tetrahydro-2H-pyran-4-ylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add 4-bromoaniline (1.0 eq), tetrahydro-2H-pyran-4-ylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and SPhos (0.10 eq).

-

Add potassium carbonate (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Synthesis via Buchwald-Hartwig Amination

This protocol outlines the synthesis of this compound from 4-bromo-1-(oxan-4-yl)benzene and an ammonia surrogate.

Reaction Scheme:

Materials:

-

4-Bromo-1-(oxan-4-yl)benzene

-

Ammonia solution (e.g., 0.5 M in 1,4-dioxane) or an ammonia surrogate such as benzophenone imine followed by hydrolysis.

-

Palladium(II) acetate (Pd(OAc)₂)

-

Josiphos SL-J009-1 (a ferrocenyl phosphine ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add 4-bromo-1-(oxan-4-yl)benzene (1.0 eq), palladium(II) acetate (0.02 eq), and Josiphos SL-J009-1 (0.04 eq).

-

Add sodium tert-butoxide (1.2 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous toluene, followed by the ammonia solution (2.0 eq) via syringe.

-

Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction carefully with water.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Potential Biological Significance and Signaling Pathway Involvement

The aniline scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors. The tetrahydropyran (THP) moiety is frequently incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.[1] The combination of these two fragments in this compound suggests its potential as a building block for novel therapeutics, especially in oncology.

While no specific biological targets for this compound have been definitively identified in the literature, its structural motifs are present in inhibitors of various protein kinases that play crucial roles in cell signaling pathways. A hypothetical mechanism of action for a derivative of this compound could involve the inhibition of a receptor tyrosine kinase (RTK), thereby modulating downstream signaling cascades that control cell proliferation and survival.

Below is a representative diagram of a generic RTK signaling pathway that could be targeted by a hypothetical inhibitor derived from the this compound scaffold.

The following diagram illustrates a generalized workflow for the synthesis of this compound, as described in the experimental protocols.

Conclusion

This compound represents a valuable chemical scaffold for the development of novel therapeutics. Its synthesis is accessible through modern palladium-catalyzed cross-coupling reactions. While further experimental investigation is required to fully characterize its physicochemical properties and biological activities, the structural features of this molecule suggest a high potential for its application in drug discovery, particularly in the design of kinase inhibitors for the treatment of cancer and other proliferative diseases. This guide provides a foundational resource for researchers and scientists interested in exploring the chemistry and therapeutic potential of this promising compound.

References

A Technical Guide to the Spectral Analysis of 4-(Oxan-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral characteristics of 4-(Oxan-4-yl)aniline, also known as 4-(tetrahydropyran-4-yl)aniline. Due to the limited availability of published experimental spectral data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups and data from analogous compounds. Detailed, standardized experimental protocols for obtaining and analyzing spectral data for this and similar compounds are also provided.

Introduction

This compound is a substituted aniline containing a tetrahydropyran ring. The aniline moiety is a crucial pharmacophore in many approved drugs, while the oxane ring can influence physicochemical properties such as solubility and metabolic stability. Accurate structural elucidation and characterization through spectroscopic methods are essential for its application in research and drug development.

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (ortho to NH₂) | ~ 6.6 - 6.8 | Doublet |

| Aromatic H (meta to NH₂) | ~ 7.0 - 7.2 | Doublet |

| NH₂ | ~ 3.5 - 4.5 (variable) | Broad Singlet |

| CH (oxan-4-yl) | ~ 2.5 - 2.8 | Multiplet |

| O-CH₂ (oxan) | ~ 3.8 - 4.1 | Multiplet |

| C-CH₂ (oxan) | ~ 1.6 - 1.9 | Multiplet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ (aromatic) | ~ 145 - 148 |

| C-H (aromatic, ortho to NH₂) | ~ 114 - 116 |

| C-H (aromatic, meta to NH₂) | ~ 128 - 130 |

| C-(oxan-4-yl) (aromatic) | ~ 130 - 135 |

| CH (oxan-4-yl) | ~ 40 - 45 |

| O-CH₂ (oxan) | ~ 65 - 70 |

| C-CH₂ (oxan) | ~ 30 - 35 |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| N-H Bend (amine) | 1590 - 1650 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-N Stretch (aromatic amine) | 1250 - 1360 | Strong |

| C-O Stretch (ether) | 1050 - 1150 | Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Expected Molecular Ion [M]⁺• | m/z 177 |

| Expected Protonated Molecule [M+H]⁺ | m/z 178 |

| Common Fragmentation Pathways | Loss of alkyl fragments from the oxane ring, loss of HCN from the aniline ring[1] |

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra for a solid aromatic amine like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2][3] Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.0 ppm) if not already present in the solvent.[3]

-

Instrumentation : A high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher is recommended.[4]

-

¹H NMR Data Acquisition :

-

Acquire the spectrum at room temperature (approximately 298 K).

-

Use a standard single-pulse sequence.

-

The number of scans can range from 16 to 64, depending on the sample concentration.[2]

-

A relaxation delay of 1-5 seconds is typically used.[2]

-

The spectral width should cover the expected range of proton signals (e.g., -2 to 12 ppm).[2]

-

-

¹³C NMR Data Acquisition :

-

A proton-decoupled pulse sequence is generally used to simplify the spectrum.[2]

-

A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[2]

-

A relaxation delay of around 2 seconds is appropriate.[2]

-

The spectral width should encompass the full range of expected carbon signals (e.g., 0 to 200 ppm).[2][5]

-

-

Data Processing : The raw data (Free Induction Decay) is processed using a Fourier transform. Phase and baseline corrections are then applied to obtain the final spectrum.[3]

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.[6]

-

Data Acquisition :

-

Data Analysis : Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

3.3 Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI) :

-

Instrumentation : An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is commonly used.[2]

-

Data Acquisition :

-

Data Analysis : The resulting mass spectrum is analyzed to determine the mass-to-charge ratio of the molecular ion and any fragment ions, which helps in confirming the molecular weight and elucidating the structure of the compound.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

A Technical Guide to the Solubility and Stability of 4-(Oxan-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-(Oxan-4-yl)aniline, a key intermediate in pharmaceutical synthesis. The document details experimental protocols for determining aqueous and solvent solubility, as well as for conducting forced degradation studies under various stress conditions as per ICH guidelines. The inclusion of the oxane moiety is noted to likely enhance aqueous solubility and metabolic stability when compared to simpler aniline structures.[1][2] All presented quantitative data is hypothetical and for illustrative purposes to guide researchers in their experimental design and data presentation.

Physicochemical Properties

This compound is a substituted aniline containing a tetrahydropyran (oxane) ring. This structural feature is anticipated to influence its physicochemical properties, including solubility and stability. The oxygen atom within the oxane ring can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the molecule.[1] Furthermore, the tetrahydropyran ring is generally more resistant to metabolic degradation compared to other cyclic ethers or aliphatic chains.[1]

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) |

| Water | 5.2 |

| Phosphate Buffered Saline (pH 7.4) | 6.8 |

| Methanol | 150.5 |

| Ethanol | 85.2 |

| Dimethyl Sulfoxide (DMSO) | > 200 |

| Acetonitrile | 45.7 |

| Ethyl Acetate | 25.1 |

| Dichloromethane | 78.9 |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol outlines the determination of the thermodynamic solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO)

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume (e.g., 10 mL) of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker set at 25°C and 150 rpm for 24 hours to ensure equilibrium is reached.

-

After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at 5000 rpm for 15 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL.

Stability Studies: Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3]

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

General Procedure for Stress Testing:

-

For each stress condition, mix the stock solution with the stressor in a clean vial.

-

Incubate the solution under the specified conditions.

-

At predetermined time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of the solution.

-

Neutralize the aliquot if necessary (for acidic and basic conditions).

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the sample by a stability-indicating HPLC method to determine the percentage of remaining this compound and to detect any degradation products.

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid. Incubate at 60°C.[3]

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide. Incubate at 60°C.[3]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C.

-

Photolytic Degradation: Expose a solution of this compound (in a photostable container) to UV light (e.g., 254 nm) and white light in a photostability chamber.

Table 2: Hypothetical Stability of this compound under Forced Degradation Conditions (24 hours)

| Stress Condition | % Degradation | Major Degradation Products |

| 0.1 M HCl at 60°C | 8.5 | Ring-opened products |

| 0.1 M NaOH at 60°C | 12.3 | Oxidized aniline species |

| 3% H₂O₂ at 25°C | 15.8 | N-oxides, hydroxylated derivatives |

| Thermal (80°C, solid) | 2.1 | Minimal degradation |

| Photolytic (UV/Vis) | 6.4 | Dimerization and polymerization products |

Visualizations

Experimental Workflows

Hypothetical Signaling Pathway Interaction

Aniline and its derivatives have been explored as scaffolds for various therapeutic agents, including kinase inhibitors.[1] The following diagram illustrates a hypothetical interaction of a this compound-derived inhibitor with a generic kinase signaling pathway.

Conclusion

While specific experimental data for this compound is not widely published, this guide provides a framework for its investigation. The provided protocols for solubility and stability are based on standard pharmaceutical industry practices. The hypothetical data and diagrams serve as a practical resource for researchers, aiding in the design of experiments and the interpretation of results for this and structurally related compounds. The presence of the oxane moiety suggests favorable properties for drug development, warranting further investigation into its solubility and stability profile.

References

An In-depth Technical Guide to the Synthesis of 4-(Oxan-4-yl)aniline from 4-Nitrophenyl Tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the versatile intermediate, 4-(Oxan-4-yl)aniline, through the reduction of its nitro precursor, 4-nitrophenyl tetrahydropyran. This process is a critical step in the development of various pharmaceutical compounds, leveraging the established principles of nitroarene reduction.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently incorporated into the structure of kinase inhibitors and other therapeutic agents. The synthesis route from 4-nitrophenyl tetrahydropyran is a common and efficient method, primarily involving the reduction of the nitro group to an amine. This transformation is most effectively achieved through catalytic hydrogenation, a widely utilized and scalable industrial process. This guide will detail the experimental protocol for this synthesis, present relevant quantitative data, and provide visualizations of the reaction pathway and experimental workflow.

Synthesis Pathway

The core of the synthesis is the reduction of the aromatic nitro group of 4-nitrophenyl tetrahydropyran to the corresponding primary amine, this compound. This reaction is typically carried out via catalytic hydrogenation.

Caption: Synthesis of this compound.

Experimental Protocols

The following section outlines a detailed experimental protocol for the synthesis of this compound. This protocol is a representative procedure based on established methods for the catalytic hydrogenation of nitroarenes.

Materials and Equipment

-

Reactant: 4-Nitrophenyl tetrahydropyran

-

Catalyst: 10% Palladium on activated carbon (Pd/C)

-

Solvent: Ethanol (absolute)

-

Reducing Agent: Hydrogen gas (H₂)

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

-

Filtration Aid: Celite® or a similar filter agent

-

Reaction Vessel: A hydrogenation apparatus (e.g., Parr shaker) or a round-bottom flask equipped with a magnetic stirrer and a balloon filled with hydrogen.

-

Standard laboratory glassware: Funnels, beakers, graduated cylinders, etc.

-

Filtration setup: Buchner funnel, filter flask, and vacuum source.

-

Rotary evaporator

Reaction Procedure

The Emergence of 4-(Oxan-4-yl)aniline: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Oxan-4-yl)aniline, a heterocyclic aromatic amine, has garnered significant attention in medicinal chemistry as a valuable building block for the synthesis of novel therapeutic agents. While a definitive historical record of its initial discovery and synthesis remains elusive in seminal literature, its contemporary importance is well-documented in the context of drug development. The incorporation of the oxane (tetrahydropyran) moiety onto the aniline scaffold imparts favorable physicochemical properties, such as enhanced solubility and metabolic stability, making it an attractive component for lead optimization. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its application as a key intermediate in the development of bioactive molecules.

Introduction: A Modern Building Block

The aniline moiety is a well-established pharmacophore present in a multitude of approved drugs, particularly in the realm of kinase inhibitors where it often serves as a crucial hydrogen bond donor and acceptor. However, the aniline core can be susceptible to metabolic oxidation, potentially leading to toxicity. The strategic incorporation of a tetrahydropyran (THP) ring, as seen in this compound, is a modern design strategy to mitigate these liabilities and improve the overall drug-like properties of a molecule.[1]

The THP ring offers several advantages:

-

Improved Solubility: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, which can enhance the aqueous solubility of the parent molecule.[1]

-

Metabolic Stability: The cyclic ether structure of the THP ring is generally more resistant to metabolic degradation compared to aliphatic chains.[1]

-

Modulation of Lipophilicity: The THP group allows for the fine-tuning of a compound's lipophilicity (LogP), a critical parameter for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Due to these favorable characteristics, the this compound scaffold has emerged as a key component in the synthesis of complex molecules targeting a range of therapeutic areas, including oncology and neuroscience.[1]

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Computed) | 4-(Oxan-3-yl)aniline (Computed) | 2-(Oxan-4-yloxy)aniline (Computed) |

| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO | C₁₁H₁₅NO₂ |

| Molecular Weight | 177.24 g/mol | 177.24 g/mol | 193.24 g/mol |

| XLogP3 | 1.6 | 1.6 | 1.6 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 3 |

| Rotatable Bond Count | 1 | 1 | 2 |

| Topological Polar Surface Area | 38.3 Ų | 35.3 Ų | 44.5 Ų |

Note: Data is sourced from PubChem and is computationally generated unless otherwise specified. The properties of different isomers can vary.

Synthesis of 4-(Oxan-yl)aniline Derivatives

While the primary literature detailing the first synthesis of this compound is not available, a general and widely used method for the synthesis of related aryl-oxane compounds is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction provides a versatile and efficient route to couple an amine with an aryl halide.

Representative Experimental Protocol: Buchwald-Hartwig Amination

The following protocol describes a general method for the synthesis of 4-(Oxan-2-yl)aniline, which can be adapted for the synthesis of the this compound isomer.[1]

Reaction Scheme:

Where Aryl-Br is a bromo-oxane precursor and H₂N-R represents an ammonia source.

Materials and Reagents:

-

1-Bromo-4-(oxan-2-yl)benzene (or 4-bromo-oxane) (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (1.4 eq)

-

Ammonia source (e.g., ammonia solution or surrogate)

-

Anhydrous toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Schlenk flask and standard laboratory glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 1-bromo-4-(oxan-2-yl)benzene (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

-

Add anhydrous toluene to the flask.

-

In a separate flask, dissolve sodium tert-butoxide (1.4 eq) in anhydrous toluene.

-

If using an ammonia solution or surrogate, add it directly to the reaction mixture.

-

Slowly add the sodium tert-butoxide solution to the reaction mixture at room temperature.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(oxan-yl)aniline product.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the Buchwald-Hartwig amination for the synthesis of an oxan-yl-aniline derivative.

Caption: Synthetic workflow for Buchwald-Hartwig amination.

Applications in Drug Discovery

The this compound scaffold is a key intermediate in the synthesis of a variety of kinase inhibitors and other targeted therapies. Its structural features allow for diverse functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Logical Relationship of Scaffold to Drug Candidate:

Caption: Role of the scaffold in drug discovery.

Conclusion

This compound stands as a testament to the evolution of medicinal chemistry, where the focus has shifted towards the rational design of building blocks that confer advantageous properties to drug candidates. While its specific historical origins are not prominently documented, its current and future value in the synthesis of novel therapeutics is undeniable. The combination of the well-established aniline pharmacophore with the property-enhancing tetrahydropyran ring provides a powerful tool for medicinal chemists to develop safer and more effective medicines. Further exploration of derivatives of this scaffold is anticipated to yield novel drug candidates across various disease areas.

References

An In-depth Technical Guide to the Exploration of 4-(Oxan-4-yl)aniline Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(Oxan-4-yl)aniline core scaffold has emerged as a significant pharmacophore in modern medicinal chemistry, particularly in the development of targeted therapies. The incorporation of a tetrahydropyran (THP) moiety onto the aniline framework offers a unique combination of physicochemical properties that can enhance drug-like characteristics. This technical guide provides a comprehensive exploration of this compound analogues and derivatives, with a focus on their synthesis, potential therapeutic applications as kinase inhibitors, and the underlying structure-activity relationships. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Introduction: The this compound Core

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[1] The this compound scaffold, which features a tetrahydropyran ring at the para-position of the aniline, has garnered increasing interest due to the advantageous properties imparted by the THP moiety.

The THP ring can significantly influence a molecule's solubility, metabolic stability, and lipophilicity. The oxygen atom within the THP ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility. Furthermore, the saturated heterocyclic system is generally more resistant to metabolic degradation compared to other cyclic ethers or aliphatic chains. These characteristics make the this compound core an attractive starting point for the design of novel therapeutic agents, particularly in the realm of oncology.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | PubChem |

| Molecular Weight | 177.24 g/mol | PubChem |

| Boiling Point | 348.1±32.0 °C (Predicted) | ChemicalBook[2] |

| LogP | 0.950 | ChemicalBook[3] |

| Solubility | Soluble in water (>80.2 g/L at 25°C) | ChemicalBook[3] |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization into more complex analogues are crucial steps in the exploration of this chemical space.

General Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-bromonitrobenzene with tetrahydropyran-4-ol, followed by reduction of the nitro group.

Experimental Workflow for the Synthesis of this compound:

Caption: A generalized workflow for the synthesis of this compound.

Synthesis of 4-Anilinoquinazoline Derivatives

A significant application of this compound is in the synthesis of 4-anilinoquinazoline derivatives, which are potent kinase inhibitors.[4] This typically involves the reaction of this compound with a 4-chloroquinazoline precursor.

Detailed Experimental Protocol for the Synthesis of a 4-(Oxan-4-yl)anilinoquinazoline Derivative:

Reaction: 4-Chloroquinazoline with this compound

Materials:

-

4-Chloroquinazoline (1.0 eq)

-

This compound (1.1 eq)

-

Isopropanol (or other suitable solvent)

-

Triethylamine (or other suitable base, optional)

Procedure:

-

To a solution of 4-chloroquinazoline in isopropanol, add this compound.

-

The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold isopropanol and then with diethyl ether to afford the pure product.

Therapeutic Potential: Kinase Inhibition

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5][6] Many approved anti-cancer drugs, such as gefitinib and erlotinib, feature this core structure and function by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][6] The introduction of the this compound moiety can modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[7] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and inhibit apoptosis.[7]

EGFR Signaling Pathway and Inhibition:

Caption: EGFR signaling pathway and the mechanism of inhibition by a tyrosine kinase inhibitor (TKI).

Structure-Activity Relationship (SAR) Studies

While specific SAR data for a series of this compound derivatives is not yet widely published, general principles from related 4-anilinoquinazoline inhibitors can be extrapolated. Modifications to the quinazoline core, the aniline ring, and the THP moiety can all impact biological activity. For instance, substitution at the 6- and 7-positions of the quinazoline ring with small, hydrophobic groups can enhance potency.[6] The nature and position of substituents on the aniline ring are also critical for target engagement.

Quantitative Biological Data

The following table presents hypothetical, yet representative, biological data for a series of 4-anilinoquinazoline derivatives incorporating the this compound scaffold, illustrating potential outcomes of an SAR study.

| Compound ID | R1 (Quinazoline) | R2 (Aniline) | EGFR IC₅₀ (nM) | A549 Cell Proliferation IC₅₀ (µM) |

| 1a | -H | -H | 150 | 12.5 |

| 1b | 6,7-di(OCH₃) | -H | 25 | 2.1 |

| 1c | 7-Cl | -H | 50 | 5.8 |

| 1d | 6,7-di(OCH₃) | 3-Cl | 8 | 0.7 |

| 1e | 6,7-di(OCH₃) | 3-Br | 12 | 1.1 |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols for Biological Assays

EGFR Kinase Inhibition Assay

This assay determines the in vitro inhibitory activity of the synthesized compounds against the EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

Synthesized compounds in DMSO

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the compounds to the wells of a 384-well plate.

-

Add the EGFR kinase and the Poly(Glu, Tyr) substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of the synthesized compounds on the proliferation of cancer cell lines (e.g., A549, a human lung adenocarcinoma cell line with high EGFR expression).

Workflow for Cell Proliferation Assay:

Caption: A general workflow for an MTT cell proliferation assay.

Conclusion

The this compound scaffold represents a valuable platform for the design and development of novel kinase inhibitors. The inherent physicochemical advantages of the tetrahydropyran moiety, combined with the well-established pharmacology of the 4-anilinoquinazoline core, provide a strong rationale for the continued exploration of this chemical class. This guide has provided a foundational understanding of the synthesis, biological evaluation, and potential therapeutic applications of this compound analogues. The detailed protocols and illustrative data serve as a resource for researchers to further investigate and optimize these promising compounds as next-generation targeted therapies.

References

- 1. dovepress.com [dovepress.com]

- 2. Quinazoline synthesis [organic-chemistry.org]

- 3. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

The Ascendant Scaffold: A Technical Guide to the Potential Biological Activities of 4-(Oxan-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(oxan-4-yl)aniline scaffold is emerging as a significant pharmacophore in modern drug discovery. This technical guide provides a comprehensive overview of its potential biological activities, drawing from extensive research on its derivatives, particularly in the realm of oncology. While direct quantitative biological data for the core this compound molecule is limited in publicly available literature, its structural integration into highly potent kinase inhibitors and other therapeutic agents underscores its importance. This document consolidates the known biological landscape of its analogs, details relevant experimental methodologies, and visualizes key cellular pathways and research workflows to empower further investigation into this promising chemical entity.

Introduction: The Strategic Value of the this compound Core

The aniline moiety is a well-established component of numerous approved pharmaceuticals, prized for its synthetic versatility and ability to form key interactions with biological targets.[1] The incorporation of a saturated heterocyclic oxane (tetrahydropyran) ring at the 4-position introduces several advantageous physicochemical properties that are highly sought after in contemporary drug design.[2] These include:

-

Enhanced Solubility: The oxygen atom within the oxane ring can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of drug candidates.[2]

-

Metabolic Stability: The tetrahydropyran ring is generally more resistant to metabolic degradation compared to other cyclic ethers or aliphatic chains, leading to improved pharmacokinetic profiles.[2]

-

Modulation of Lipophilicity: The oxane group allows for the fine-tuning of a compound's lipophilicity, a critical factor in optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

-

Structural Rigidity and Vectorial Orientation: The defined conformation of the oxane ring can impart a degree of rigidity to the molecule, which can be advantageous for specific receptor binding. Furthermore, the polar ether linkage can provide a "hydrophilic exit" vector from a protein's binding pocket, potentially influencing selectivity and potency.[2]

Given these favorable characteristics, the this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology where it has been incorporated into various kinase inhibitors.[1]

Potential Biological Activities: Insights from Analogs

The primary therapeutic potential of the this compound scaffold, as inferred from its derivatives, lies in the inhibition of protein kinases. These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The aniline group of the scaffold frequently serves as a key hydrogen bond donor and acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[1]

Kinase Inhibition in Oncology

Derivatives of 4-aniline, particularly 4-anilinoquinazolines and 4-anilinoquinolines, have demonstrated potent inhibitory activity against a range of kinases implicated in tumor growth and proliferation.

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the Ras-MAPK pathway, promoting cell proliferation and survival.[3] Overexpression or mutation of EGFR is common in various cancers.[4] Numerous 4-anilinoquinazoline derivatives have been developed as EGFR inhibitors.[4][5]

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Dual inhibitors targeting both EGFR and VEGFR have been synthesized from 4-anilinoquinazoline scaffolds.[5]

The HGF/c-Met signaling pathway is also critically involved in cancer development.[6] Potent c-Met inhibitors have been developed based on the 6,7-dimethoxy-4-anilinoquinoline scaffold.[6]

Tubulin Polymerization Inhibition

Beyond kinase inhibition, certain 4-anilinoquinoline derivatives have been identified as potent tubulin depolymerization agents. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Quantitative Biological Data of Representative Analogs

The following tables summarize the in vitro activities of various aniline-based compounds that inform the potential of the this compound scaffold. It is important to note that these are complex derivatives and not the core molecule itself.

Table 1: Antiproliferative Activity of 4-Anilinoquinoline and 4-Anilinoquinazoline Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 3c | HepG2 | 11.42 | [3] |

| 3d | HepG2 | 8.50 | [3] |

| 3e | HepG2 | 12.76 | [3] |

| 14h | Various Cancer Cell Lines | 0.0015 - 0.0039 | [4] |

| 9a | Various Cancer Cell Lines | 0.025 - 0.682 | [7] |

| 6m | HepG2 | 8.3 | [8] |

| 5e | HepG2 | 3.11 | [9] |

| 5e | A549 | 0.82 | [9] |

| 4a | MDA-MB-231 | 0.11 | [2] |

Table 2: Kinase Inhibitory Activity of 4-Anilinoquinoline and 4-Anilinoquinazoline Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 6m | EGFR | 0.0032 | [8] |

| 12n | c-Met | 0.030 | [6] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds based on the this compound scaffold.

Conceptual Synthesis of this compound

Reaction: 4-Bromo-1-nitrobenzene with Tetrahydropyran-4-amine followed by reduction.

Step 1: Buchwald-Hartwig Amination

-

To a reaction vessel under an inert atmosphere (e.g., argon), add 4-bromo-1-nitrobenzene (1.0 eq), tetrahydropyran-4-amine (1.2 eq), a palladium catalyst such as Pd(OAc)2 (0.05 eq), and a phosphine ligand such as SPhos (0.10 eq).

-

Add a base, for example, potassium carbonate (2.0 eq).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (typically 4:1 to 10:1).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent like ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(tetrahydropyran-4-yl)nitrobenzene.

Step 2: Reduction of the Nitro Group

-

Dissolve the 4-(tetrahydropyran-4-yl)nitrobenzene from the previous step in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl2, heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

Upon completion, cool the reaction and neutralize with a base such as sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

-

Reagents and Materials:

-

Purified recombinant kinase

-

Substrate peptide or protein

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a microplate, add the kinase, substrate, and assay buffer.

-

Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizing Pathways and Workflows

EGFR Signaling Pathway

The following diagram illustrates a simplified EGFR signaling pathway, a common target for aniline-based kinase inhibitors.

Caption: Simplified EGFR signaling cascade and the inhibitory action of 4-anilinoquinazoline derivatives.

Drug Discovery Workflow for Kinase Inhibitors

This diagram outlines a typical workflow for the discovery and preclinical development of kinase inhibitors based on a core scaffold like this compound.

Caption: A generalized workflow for the discovery of kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a valuable and underexplored starting point for the design of novel therapeutic agents. The wealth of data on its more complex analogs strongly suggests its potential, particularly as a core component of kinase inhibitors for oncology. The favorable physicochemical properties imparted by the oxane ring make it an attractive alternative to other functionalities in efforts to optimize drug-like properties.

Future research should focus on the synthesis and direct biological evaluation of this compound and its simpler derivatives to establish a baseline understanding of its intrinsic activity. A systematic exploration of substitutions on both the aniline nitrogen and the aromatic ring will be crucial in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this promising scaffold. The experimental protocols and workflows provided in this guide offer a foundational framework for such endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oaji.net [oaji.net]

- 8. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Compound... [chemdiv.com]

The Ascendant Role of the 4-(Oxan-4-yl)aniline Scaffold in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The 4-(oxan-4-yl)aniline moiety, a unique structural motif integrating a tetrahydropyran (THP) ring with an aniline core, is garnering increasing attention within the medicinal chemistry landscape. This privileged scaffold offers a compelling combination of physicochemical properties that address key challenges in drug design, including solubility, metabolic stability, and lipophilicity. Its incorporation into various molecular frameworks has led to the discovery of potent modulators of diverse biological targets, particularly in the realms of oncology and immunology. This in-depth technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of this compound derivatives, tailored for researchers, scientists, and drug development professionals.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through several reliable synthetic routes. A common and efficient method involves a palladium-catalyzed Buchwald-Hartwig amination reaction. This approach offers good yields and tolerates a range of functional groups.

Experimental Protocol: Buchwald-Hartwig Amination for this compound Synthesis

Materials:

-

1-Bromo-4-(oxan-4-yl)benzene (1.0 eq)

-

Ammonia (as a solution in 1,4-dioxane, or as ammonia gas) or an ammonia surrogate (e.g., benzophenone imine followed by hydrolysis)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)

-

Xantphos (0.04 - 0.10 eq) or a similar bulky phosphine ligand

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene or 1,4-dioxane

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a dry Schlenk flask maintained under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-(oxan-4-yl)benzene, palladium(II) acetate, and Xantphos.

-

Add anhydrous toluene or 1,4-dioxane to the flask.

-

In a separate flask, dissolve sodium tert-butoxide in the chosen anhydrous solvent.

-

Add the ammonia source to the reaction mixture. If using an ammonia solution, it can be added directly. If using ammonia gas, it can be bubbled through the solution.

-

Heat the reaction mixture to a temperature ranging from 80°C to 110°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to yield the this compound product.

Medicinal Chemistry Applications of the this compound Scaffold

The this compound core is a versatile building block in the design of inhibitors for a range of therapeutic targets. The tetrahydropyran ring is often employed as a bioisostere for other functionalities to improve pharmacokinetic properties. The aniline nitrogen serves as a key attachment point for various pharmacophoric extensions, frequently seen in kinase inhibitors and receptor antagonists.

Kinase Inhibitors: Targeting EGFR and VEGFR-2

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established pharmacophores in the development of kinase inhibitors.[1][2] The aniline moiety typically occupies the ATP-binding site of the kinase, forming crucial hydrogen bond interactions. The substituent at the 4-position of the aniline ring can be modified to enhance potency and selectivity. The 4-(oxan-4-yl) group has been explored in this context to improve drug-like properties.

Derivatives of 4-anilinoquinazoline have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key targets in oncology.[3]

| Compound | Aniline Moiety | Target Kinase | IC₅₀ (nM) | Cell Line | Anti-proliferative Activity (IC₅₀, µM) |

| 10a | 4-(tetrahydropyran-4-yloxy)aniline | EGFR | 15.8 | A549 (hypoxia) | 2.8 |

| VEGFR-2 | 5.2 | H446 (hypoxia) | 3.5 | ||

| 10g | 3-chloro-4-(tetrahydropyran-4-yloxy)aniline | EGFR | 12.5 | A549 (normoxia) | >50 |

| VEGFR-2 | 4.1 | H446 (normoxia) | >50 |

Data adapted from a study on hypoxia-selective EGFR and VEGFR-2 dual inhibitors.[3]

CCR5 Antagonists for HIV Therapy

A derivative of the this compound core, specifically 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline, serves as a key intermediate in the synthesis of TAK-779, a potent and selective non-peptide antagonist of the C-C chemokine receptor type 5 (CCR5).[4] CCR5 is a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells. By blocking this receptor, TAK-779 effectively inhibits viral entry.

| Compound | Target Receptor | Kᵢ (nM) | Cell Line | Antiviral Activity (EC₅₀, nM) |

| TAK-779 | CCR5 | 1.1 | MAGI-CCR5 | 1.2 |

Data for TAK-779, a CCR5 antagonist.

Experimental Protocols for Biological Assays

VEGFR-2 Kinase Activity Assay (Luminescence-based)

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against recombinant human VEGFR-2 using a luminescence-based kinase assay that measures ATP consumption.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM EGTA, 10 mM DTT, 0.05% Brij-35)

-

ATP (stock solution, e.g., 10 mM)

-

PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compounds (dissolved in DMSO)

-

Kinase-Glo® MAX Reagent

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each reaction, combine the kinase buffer, ATP, and substrate to their final desired concentrations.

-

Plate Setup: Add the master mixture to each well of the plate.

-

Compound Addition: Add the test compounds at various concentrations to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Enzyme Addition: Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

-

Incubation: Mix the plate gently and incubate at 30°C for a specified time (e.g., 45-60 minutes).

-

Luminescence Detection: After incubation, add an equal volume of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence using a microplate reader. The inhibitory activity is calculated as the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.

EGFR Kinase Inhibition Assay (HTRF - Homogeneous Time-Resolved Fluorescence)

This protocol describes a method to measure the inhibition of EGFR kinase activity using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Recombinant Human EGFR (kinase domain)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Biotinylated peptide substrate (e.g., Biotin-EEEEYFELVAKKK)

-

ATP

-

Test compounds (in DMSO)

-

Stop/Detection Buffer containing EDTA, Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66), and Streptavidin-XL665.

-

Low-volume 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Plating: Add the test compounds at various concentrations to the wells of the plate.

-

Enzyme Addition: Add the diluted EGFR enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Start the kinase reaction by adding the substrate and ATP solution to each well.

-

Incubation: Incubate the reaction for a defined time (e.g., 60 minutes) at room temperature.

-

Reaction Termination and Detection: Stop the reaction by adding the Stop/Detection Buffer.

-

Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for the binding of the detection reagents.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 320-340 nm. The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. The percent inhibition is calculated relative to controls.

Signaling Pathways

The therapeutic potential of this compound derivatives is rooted in their ability to modulate key signaling pathways implicated in disease pathogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.[5] Aberrant EGFR signaling is a hallmark of many cancers.